molecular formula C6H8O2 B153836 Methyl penta-2,4-dienoate CAS No. 2409-87-2

Methyl penta-2,4-dienoate

Cat. No. B153836
CAS RN: 2409-87-2
M. Wt: 112.13 g/mol
InChI Key: LJDLNNZTQJVBNJ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl penta-2,4-dienoate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a colorless liquid with a fruity odor and is typically used as a flavoring agent in the food industry. However, recent studies have shown that methyl penta-2,4-dienoate has several other applications, including in scientific research.

Mechanism Of Action

The mechanism of action of methyl penta-2,4-dienoate is not fully understood. However, studies have shown that the compound has several biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. These properties make methyl penta-2,4-dienoate a promising candidate for the development of new drugs and pharmaceuticals.

Biochemical And Physiological Effects

Methyl penta-2,4-dienoate has several biochemical and physiological effects. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, which are associated with several inflammatory diseases. Additionally, methyl penta-2,4-dienoate has been shown to have antioxidant properties, which can help prevent oxidative damage to cells and tissues.

Advantages And Limitations For Lab Experiments

Methyl penta-2,4-dienoate has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available. Additionally, methyl penta-2,4-dienoate has several biological activities, making it a promising candidate for the development of new drugs and pharmaceuticals.
However, there are also some limitations to using methyl penta-2,4-dienoate in lab experiments. The compound is highly reactive and can be difficult to handle, which can pose safety concerns. Additionally, the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to test its biological activities.

Future Directions

For the use of methyl penta-2,4-dienoate include the development of new drugs and pharmaceuticals and the use of the compound in materials science.

Scientific Research Applications

Methyl penta-2,4-dienoate has several potential applications in scientific research. One of the most promising applications is in the synthesis of new drugs and pharmaceuticals. Studies have shown that methyl penta-2,4-dienoate can be used as a building block for the synthesis of various drugs, including anti-inflammatory and anti-tumor agents.

properties

IUPAC Name

methyl (2E)-penta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDLNNZTQJVBNJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl penta-2,4-dienoate

CAS RN

1515-75-9
Record name Methyl penta-2,4-dienoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl penta-2,4-dienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

56 g of methyl 2,4-pentadienoate are suspended in 543 g of glacial acetic acid in the presence of 50 g of a Pd/Cu catalyst (5% of Pd and 9.2% of Cu) prepared as described in German Laid-Open Application DOS No. 2,820,519, and reacted with 12 liters of oxygen at 95° C. in the course of 4 hours, all as described in Example 1. The mixture is worked up as described in Example 1 and then fractionally distilled, giving, in addition to unreacted methyl 2,4-pentadienoate, 13 g of methyl 2,5-diacetoxypent-3-enecarboxylate of boiling point 113°-115° C./0.4 mbar (nD20 =1.4600) and 19.5 g of methyl 5-acetoxy-2,4-pentadienoate of boiling point 125°-131° C./13 mbar and melting point 54°-56° C. (from methanol).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
12 L
Type
reactant
Reaction Step Two
Quantity
543 g
Type
reactant
Reaction Step Three
[Compound]
Name
Pd Cu
Quantity
50 g
Type
catalyst
Reaction Step Four

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